Ganciclovir sodium
Overview
Description
Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .
Chemical Reactions Analysis
Types of Reactions: Ganciclovir sodium undergoes several types of chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Ganciclovir can participate in nucleophilic substitution reactions, particularly at the guanine moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can react with ganciclovir under mild conditions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ganciclovir .
Scientific Research Applications
Ganciclovir sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral DNA.
Biology: Employed in studies investigating the mechanisms of viral replication and inhibition.
Medicine: Extensively used in clinical research for the treatment and prevention of cytomegalovirus infections in immunocompromised patients, including those with acquired immunodeficiency syndrome and transplant recipients .
Industry: Utilized in the development of antiviral drugs and in the formulation of intravenous and oral medications
Mechanism of Action
Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .
Comparison with Similar Compounds
Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.
Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.
Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus
Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .
Properties
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICLMJFIKGAAU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82410-32-0 (Parent) | |
Record name | Ganciclovir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883175 | |
Record name | Ganciclovir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84245-13-6, 107910-75-8 | |
Record name | Ganciclovir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganciclovir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganciclovir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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